4-Hydroxy-3,5-dimethoxyphenyl beta-D-glucopyranoside; (-)-3,5-Dimethoxy-4-hydroxyphenyl beta-D-glucopyranoside
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Overview
Description
Koaburaside is a phenolic glycoside compound isolated from the plant Lindera obtusiloba. It is known for its antihistamine properties and has been studied for its potential antioxidant and anti-inflammatory activities .
Preparation Methods
Koaburaside can be isolated from natural sources such as Lindera obtusiloba. The extraction process typically involves the use of solvents like ethanol or methanol to obtain the crude extract, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Koaburaside undergoes various chemical reactions, including:
Oxidation: Koaburaside can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Koaburaside into its corresponding alcohols.
Substitution: Substitution reactions involving Koaburaside can lead to the formation of various derivatives by replacing the hydroxyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Koaburaside is used as a model compound in studies of glycosylation and phenolic compound reactivity.
Mechanism of Action
Koaburaside exerts its effects primarily through its antioxidant and anti-inflammatory activities. It scavenges free radicals and inhibits the release of histamine from mast cells, thereby reducing oxidative stress and inflammation . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Koaburaside is similar to other phenolic glycosides such as syringic acid and synaptic acid. it is unique in its specific substitution pattern and glycosylation, which contribute to its distinct biological activities . Other similar compounds include:
Syringic acid: A phenolic acid with antioxidant properties.
Synaptic acid: A hydroxycinnamic acid with antioxidant and anti-inflammatory activities.
Arbutin: A glycosylated hydroquinone with skin-lightening properties.
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCKWOYUSDWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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